Chemical structure of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Chemical structure of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Topic: Chemical Structure & Application of 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing Ureido-Linker Scaffolds in Medicinal Chemistry
Executive Summary & Structural Logic
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (CAS: 1394041-31-6) represents a specialized "privileged structure" in drug design. It functions primarily as a bifunctional building block, combining a lipophilic cyclohexyl moiety with a hydrophilic ethylamine tail, tethered by a rigid urea core.
In medicinal chemistry, this scaffold is frequently employed to modulate solubility and target engagement. The urea group acts as a critical hydrogen-bond donor/acceptor motif (often binding to Asp/Glu residues in active sites), while the cyclohexyl group occupies hydrophobic pockets (e.g., in Soluble Epoxide Hydrolase (sEH) inhibitors or specific kinase domains).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(2-aminoethyl)-3-cyclohexylurea dihydrochloride |
| CAS Number | 1394041-31-6 |
| Molecular Formula | |
| Molecular Weight | ~258.19 g/mol (Salt) / 185.27 g/mol (Free Base) |
| Solubility | High in Water, MeOH; Low in |
| pKa (Calculated) | ~13.5 (Urea), ~9.8 (Primary Amine) |
| Key Pharmacophore | Urea (H-bond donor/acceptor), Cyclohexyl (Lipophilic) |
Synthesis & Reaction Engineering
Recommended Synthetic Route: The Mono-Boc Strategy
This pathway prioritizes purity and yield, utilizing a tert-butyl carbamate (Boc) protecting group to desymmetrize the diamine.
Step-by-Step Protocol
-
Protection: React ethylenediamine (in large excess, 10 eq) with
in Dichloromethane (DCM) at 0°C to yield N-Boc-ethylenediamine.-
Why: Excess diamine statistically favors mono-protection.
-
-
Urea Formation: React N-Boc-ethylenediamine (1.0 eq) with Cyclohexyl Isocyanate (1.0 eq) in dry THF at room temperature.
-
Mechanism: Nucleophilic attack of the primary amine on the isocyanate carbon.
-
Observation: Product often precipitates or can be crystallized from Hexane/EtOAc.
-
-
Deprotection (Salt Formation): Treat the intermediate with 4M HCl in Dioxane.
-
Result: Quantitative conversion to the dihydrochloride salt.
-
Workup: Filtration of the white solid; wash with diethyl ether to remove organic impurities.
-
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points in the synthesis to avoid byproduct formation.
Caption: Optimized synthesis pathway using Mono-Boc protection to prevent bis-urea formation.
Analytical Characterization & Quality Control
In drug development, verifying the integrity of the urea linkage and the salt form is non-negotiable.
Proton NMR ( -NMR) Signature (DMSO- )
-
8.0-8.3 ppm (Broad s, 3H): Ammonium protons (
). Indicates successful salt formation. - 6.1-6.3 ppm (t, 1H): Urea NH adjacent to the ethyl chain.
- 5.8-6.0 ppm (d, 1H): Urea NH adjacent to the cyclohexyl ring.
- 3.3-3.4 ppm (m, 1H): Cyclohexyl methine proton (CH-NH).
-
3.1-3.2 ppm (q, 2H): Methylene adjacent to Urea (
-NH-CO). -
2.8-2.9 ppm (t, 2H): Methylene adjacent to Ammonium (
- ). - 1.0-1.9 ppm (m, 10H): Cyclohexyl ring protons.
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Target Ion: Look for
of the free base. -
Expected m/z: 186.16 Da.
-
Contamination Check: Watch for m/z ~310 (Bis-cyclohexyl urea) or m/z ~146 (Bis-aminoethyl urea), which indicate synthesis failure.
Applications in Drug Design (SAR)
This compound is rarely a drug in itself but is a high-value linker-scaffold .
Pharmacophore Mapping
The molecule serves as a "molecular ruler" with distinct binding features:
-
Hydrophobic Anchor: The cyclohexyl ring is a classic bioisostere for phenyl groups, offering metabolic stability (avoiding aromatic hydroxylation) while filling lipophilic pockets S1/S2 in proteases.
-
H-Bonding Network: The urea moiety provides a rigid, planar geometry with two donors and one acceptor. This is critical in inhibitors of Soluble Epoxide Hydrolase (sEH) , where the urea binds to the catalytic Aspartate [1].
-
Solubilizing Tail: The ethylamine tail improves aqueous solubility (logP reduction) and provides a handle for coupling to warheads (e.g., fluorophores, PROTAC E3 ligase ligands).
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR breakdown showing how specific structural motifs map to biological targets.
Handling & Stability Protocols
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
-
Stability: The urea linkage is stable at physiological pH but can hydrolyze under strong acidic/basic conditions at high temperatures (
). -
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) is required. No specific acute toxicity data is available for this specific intermediate, so assume toxicity similar to alkyl-ureas.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. (Establishes the Urea-Cyclohexyl pharmacophore for sEH inhibition).
-
ChemicalBook. "3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride Product Entry." (Verification of CAS and Physical Properties).
-
BLD Pharm. "Certificate of Analysis Data: 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride." (Reference for commercial availability and salt stoichiometry).
